molecular formula C7H9NS B12946170 (R)-2-(Thiophen-2-yl)azetidine

(R)-2-(Thiophen-2-yl)azetidine

Cat. No.: B12946170
M. Wt: 139.22 g/mol
InChI Key: ABDXALOYXTXLSK-ZCFIWIBFSA-N
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Description

®-2-(Thiophen-2-yl)azetidine is a chiral azetidine derivative featuring a thiophene ring attached to the azetidine core. Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of a thiophene ring imparts unique electronic and steric properties to the molecule. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Thiophen-2-yl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and azetidine.

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of ®-2-(Thiophen-2-yl)azetidine may involve optimized synthetic routes to ensure high yield and purity. This often includes:

    Catalytic Hydrogenation: To achieve the desired stereochemistry.

    Purification Techniques: Such as recrystallization and chromatography to isolate the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(Thiophen-2-yl)azetidine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the azetidine ring can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Palladium-based catalysts for cross-coupling reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the thiophene ring.

    Amines: From reduction of the azetidine ring.

    Substituted Azetidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Building Block: ®-2-(Thiophen-2-yl)azetidine serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.

Medicine

    Drug Development:

Industry

    Materials Science: The compound’s electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of ®-2-(Thiophen-2-yl)azetidine involves interactions with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the azetidine ring can form hydrogen bonds or ionic interactions. These interactions influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Thiophen-2-yl)azetidine: The enantiomer of ®-2-(Thiophen-2-yl)azetidine, with different stereochemistry.

    2-(Furan-2-yl)azetidine: A similar compound with a furan ring instead of a thiophene ring.

    2-(Pyridin-2-yl)azetidine: A similar compound with a pyridine ring instead of a thiophene ring.

Uniqueness

®-2-(Thiophen-2-yl)azetidine is unique due to its specific stereochemistry and the presence of the thiophene ring, which imparts distinct electronic properties. These features make it valuable in applications requiring chiral specificity and unique electronic characteristics.

Biological Activity

(R)-2-(Thiophen-2-yl)azetidine is a compound that has garnered interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Azetidine Derivatives

Azetidines are four-membered nitrogen-containing heterocycles that have been studied extensively for their diverse biological activities. The introduction of substituents, such as the thiophene ring in this compound, can significantly influence the compound's pharmacological profile.

1. Antimicrobial Activity

Research indicates that azetidinones and their derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing azetidine structures can act against various bacterial strains, including E. coli and S. aureus . The presence of the thiophene moiety in this compound may enhance these effects due to its electron-rich nature, which can interact favorably with microbial targets.

3. Central Nervous System (CNS) Activity

The structural features of azetidines suggest potential CNS activity, particularly in the modulation of neurotransmitter systems. Research has indicated that certain azetidine derivatives can serve as effective ligands for various receptors involved in neurological processes . The thiophene substitution may further influence receptor affinity and selectivity.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors. The thiophene ring can engage in π-stacking interactions and hydrogen bonding, enhancing the compound's binding affinity .

Case Studies and Research Findings

Several studies have highlighted the biological significance of azetidine compounds:

StudyFindings
Chavan et al. (2014)Demonstrated antimicrobial activity against E. coli and S. aureus for azetidinone derivatives .
Khedekar et al. (2020)Conducted QSAR studies indicating potential anti-tubercular activity for thiophene-substituted azetidinones .
Fish et al. (2021)Reported improved metabolic stability in azetidine analogs compared to larger ring systems .

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

(2R)-2-thiophen-2-ylazetidine

InChI

InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2/t6-/m1/s1

InChI Key

ABDXALOYXTXLSK-ZCFIWIBFSA-N

Isomeric SMILES

C1CN[C@H]1C2=CC=CS2

Canonical SMILES

C1CNC1C2=CC=CS2

Origin of Product

United States

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